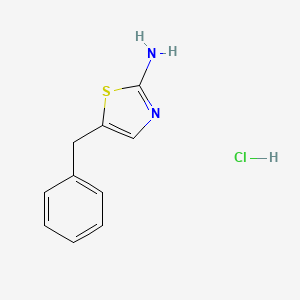

5-Benzyl-1,3-thiazol-2-amine hydrochloride

Overview

Description

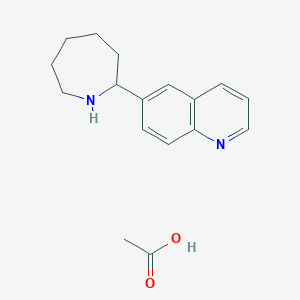

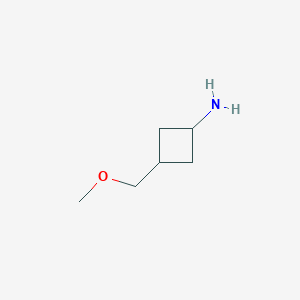

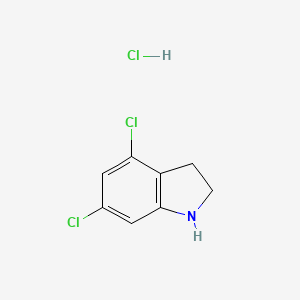

5-Benzyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1210365-48-2 . It has a molecular weight of 226.73 and its linear formula is C10 H10 N2 S . Cl H . This compound belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2 and 5 only .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2S.ClH/c11-10-12-7-9 (13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2, (H2,11,12);1H . This indicates the presence of a thiazole ring substituted at positions 2 and 5 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthesis and Structural Properties

The synthesis and investigation of structural properties of substituted thiazoles, including compounds related to 5-Benzyl-1,3-thiazol-2-amine hydrochloride, have been a subject of interest in the field of organic chemistry. Studies on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are closely related to thiazol-2-amines, highlight the versatility of thiazoles in synthesizing biologically active compounds. These studies provide insights into the conformation and spectroscopic properties of such compounds, underlining their potential in drug development and materials science (Issac & Tierney, 1996).

Synthetic Utilities and Biological Applications

Research on o-phenylenediamines and their condensation with electrophilic reagents to synthesize benzimidazoles, quinoxalines, and benzo(1,5)diazepines demonstrates the synthetic utility of compounds structurally related to this compound. Such research underlines the relevance of thiazol derivatives in creating compounds with significant biological applications, ranging from anticancer to antiviral activities (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been explored for their potential as alternative antioxidant and anti-inflammatory agents. The development of these agents is crucial in addressing diseases characterized by oxidative stress and inflammation. Specific benzofused thiazole compounds have shown promising in vitro antioxidant and anti-inflammatory activities, suggesting their potential in therapeutic applications (Raut et al., 2020).

Chemistry and Properties of Benzothiazole Complexes

The chemistry and properties of benzothiazole complexes have been extensively reviewed, highlighting their application in spectroscopy, magnetic properties, and biological and electrochemical activities. Such reviews identify potential areas of interest for further investigation, including the exploration of unknown analogues of benzothiazole compounds (Boča et al., 2011).

Medicinal Chemistry of Benzothiazole Derivatives

Benzothiazole and its derivatives have been identified as key scaffolds in medicinal chemistry due to their varied biological activities and less toxic effects. These compounds exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects, making them integral to the development of new therapeutic agents (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

The primary targets of 5-Benzyl-1,3-thiazol-2-amine hydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of various cellular processes, including metabolism, gene expression, and cell cycle progression.

Mode of Action

It is believed to interact with its targets, leading to changes in their activity . This interaction can result in alterations in the cellular processes regulated by these proteins.

Biochemical Pathways

Given its targets, it is likely to impact pathways related tocellular metabolism, gene expression, and cell cycle progression .

Result of Action

Given its targets, it is likely to have effects on cellular metabolism, gene expression, and cell cycle progression

properties

IUPAC Name |

5-benzyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAQYRGGOOBOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)

![1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3090343.png)